3-Chloro-4-ethoxy-phenol
CAS No.: 1216134-31-4
Cat. No.: VC2522678
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216134-31-4 |
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Molecular Formula | C8H9ClO2 |
Molecular Weight | 172.61 g/mol |
IUPAC Name | 3-chloro-4-ethoxyphenol |
Standard InChI | InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |
Standard InChI Key | WUCUVINNJNRVRH-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)O)Cl |
Canonical SMILES | CCOC1=C(C=C(C=C1)O)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Chloro-4-ethoxy-phenol belongs to the class of substituted phenols, featuring a phenolic hydroxyl group that contributes to its acidic properties. The compound's structure includes a chlorine atom at the third position and an ethoxy group (CH3CH2O-) at the fourth position of the benzene ring, creating a unique electronic distribution that influences its chemical behavior .
Physical and Chemical Identification Data
The compound possesses specific identifiers and properties that distinguish it from related compounds, as detailed in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-4-ethoxy-phenol
Synthesis Methods
Laboratory Synthesis Approaches
Several synthetic routes can potentially be employed for producing 3-Chloro-4-ethoxy-phenol, though the literature focuses primarily on related compounds:
Ethoxylation of Halogenated Phenols
By analogy with documented procedures for similar compounds, 3-Chloro-4-ethoxy-phenol could be synthesized through ethoxylation of 3-chlorophenol. This approach typically involves:
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Dissolving 3-chlorophenol in an appropriate solvent such as acetone
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Adding an ethylating agent (e.g., diethyl sulfate)
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Including a base catalyst such as potassium carbonate
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Refluxing the mixture (typically 3-4 hours)
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Purification through filtration, extraction, and concentration techniques
Alternative Synthetic Routes
Patent literature describes related synthetic approaches that might be adapted for 3-Chloro-4-ethoxy-phenol production, particularly multistep processes involving halogenated intermediates .
Industrial Production Considerations
For larger-scale production, continuous flow reactors might optimize reaction conditions and increase yields. The process would likely require:
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Precise temperature control (-40°C to 100°C, depending on the specific reaction step)
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Reaction time optimization (1-48 hours, based on related compounds)
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Purification steps including crystallization or distillation
Chemical Reactivity
Characteristic Reactions
3-Chloro-4-ethoxy-phenol can participate in various chemical reactions due to its functional groups, as summarized in Table 2.
Table 2: Key Chemical Reactions of 3-Chloro-4-ethoxy-phenol
Reaction Conditions and Catalysis
The reactivity of 3-Chloro-4-ethoxy-phenol is influenced by several factors:
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pH effects: The phenolic group (pKa approximately 9-10) affects reactivity in acid-base reactions
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Solvent effects: Polar solvents typically facilitate reactions involving charged intermediates
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Temperature sensitivity: Most reactions proceed efficiently between room temperature and reflux conditions
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Catalysis: Lewis acids can enhance electrophilic substitution reactions; bases catalyze nucleophilic reactions
Biochemical Properties and Interactions
Molecular Interactions
At the molecular level, 3-Chloro-4-ethoxy-phenol likely interacts with biological systems through several mechanisms:
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Hydrogen bonding: The phenolic hydroxyl group can form hydrogen bonds with protein residues and DNA bases
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π-stacking interactions: The aromatic ring can participate in non-covalent interactions with other aromatic systems
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Hydrophobic interactions: The ethoxy and chloro substituents contribute to hydrophobic binding in protein pockets
Structure-Activity Relationships
The positioning of functional groups on the phenol ring significantly influences biological activity:
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The chlorine atom at position 3 likely enhances lipophilicity and membrane permeability
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The ethoxy group at position 4 may provide hydrogen bond acceptor properties
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The free hydroxyl group enables hydrogen bonding and potential conjugation reactions in biological systems
Applications in Research and Industry
Pharmaceutical Applications
3-Chloro-4-ethoxy-phenol has potential value in pharmaceutical research:
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Building block: As an intermediate in the synthesis of more complex bioactive molecules
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Structural modification: For structure-activity relationship studies in drug discovery
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Pharmaceutical intermediates: Potentially useful in the synthesis pathway of drugs like Ertugliflozin
Chemical Research Applications
In chemical research, the compound offers utility as:
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Model compound: For studying substitution effects in aromatic systems
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Synthetic intermediate: In developing new reaction methodologies
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Standard compound: For analytical method development and validation
Comparison with Structurally Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-Chloro-4-ethoxy-phenol but differ in substitution patterns:
Table 4: Comparison of 3-Chloro-4-ethoxy-phenol with Related Compounds
Structure-Property Relationships
The structural variations among these compounds significantly affect their properties:
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Electronic effects: The position and nature of substituents alter electron distribution, affecting reactivity and acidity
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Steric considerations: The spatial arrangement of groups influences molecular recognition in biological systems
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Lipophilicity: Different substitution patterns alter partition coefficients and membrane permeability
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Hydrogen bonding capacity: Variations in hydrogen bond donors and acceptors affect solubility and biological interactions
Current Research Status and Future Directions
Recent Research Findings
Current research involving 3-Chloro-4-ethoxy-phenol is limited, though related compounds have been investigated in several contexts:
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Pharmaceutical intermediates: Related compounds have been studied as intermediates in drug synthesis pathways
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Biological activity evaluation: Structurally similar compounds have been assessed for cytotoxicity and effects on cellular signaling pathways
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Synthetic methodology: Research on efficient synthetic routes for related compounds provides potential approaches for 3-Chloro-4-ethoxy-phenol synthesis
Knowledge Gaps and Research Opportunities
Several aspects of 3-Chloro-4-ethoxy-phenol warrant further investigation:
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Comprehensive physicochemical characterization: Determination of complete physicochemical profile including solubility parameters, partition coefficients, and thermal stability
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Optimized synthetic routes: Development of environmentally friendly and economically viable synthetic methods
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Biological activity screening: Systematic evaluation of potential antimicrobial, antioxidant, and cytotoxic activities
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Metabolic fate: Studies on biotransformation pathways and metabolite profiles
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Structure-activity relationships: Comparative studies with structural analogs to elucidate effect of substitution patterns
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